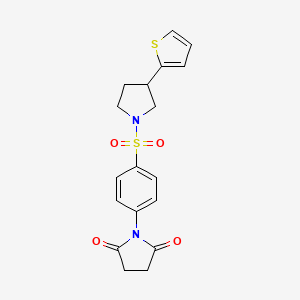

1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used in drug discovery and is present in many biologically active compounds . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom. Thiophene derivatives have been found to exhibit a wide range of pharmacological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrrolidine rings can undergo various reactions, including ring-opening and ring-closing reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups and the overall molecular structure. Pyrrolidine derivatives generally have good solubility and stability .Scientific Research Applications

- The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases . Its sp3-hybridization allows efficient exploration of pharmacophore space, contributing to stereochemistry and three-dimensional coverage.

- Researchers have explored bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The stereochemistry of carbons within the ring affects drug binding to enantioselective proteins .

- Novel compounds synthesized from thiophene-based pyrrolidine-2,5-dione have demonstrated potent anti-inflammatory effects both in vitro and in vivo. Additionally, they exhibit promising antioxidant properties against scavenging activity and lipid peroxidation .

- Researchers have investigated the crystal structures of compounds related to pyrrolidine-2,5-dione, providing insights into their molecular arrangements and potential applications .

- Thiophene derivatives, including those based on pyrrolidine-2,5-dione, have fascinated scientists due to their potential as biologically active compounds. These compounds play a vital role in improving drug candidates with diverse biological effects .

- Recent studies have shown that stereochemical modifications, such as replacing non-stereochemical groups with stereochemical ones, enhance the activity of cis-3,4-diphenylpyrrolidine derivatives as RORγt inverse agonists. RORγt is involved in autoimmune diseases .

- Investigating the influence of steric factors on biological activity is crucial. SAR studies help elucidate how different substituents and stereoisomers impact the biological profile of drug candidates containing the pyrrolidine ring .

Drug Discovery and Medicinal Chemistry

Anti-Inflammatory and Antioxidant Activities

Crystal Structure Determination

Biologically Active Compounds

Retinoic Acid-Related Orphan Receptor (RORγt) Inverse Agonists

Structure–Activity Relationship (SAR) Studies

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[4-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c21-17-7-8-18(22)20(17)14-3-5-15(6-4-14)26(23,24)19-10-9-13(12-19)16-2-1-11-25-16/h1-6,11,13H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEWOXPEZDMPSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B2827456.png)

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827459.png)

![8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2827461.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2827465.png)

![2-Chloro-5-(5-chloropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2827475.png)

![N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2827477.png)